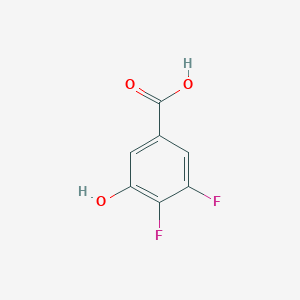

3,4-Difluoro-5-hydroxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3,4-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJFPTDSRAEDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477670 | |

| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-45-3 | |

| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 3,4 Difluoro 5 Hydroxybenzoic Acid and Its Analogues

Regioselective Fluorination and Hydroxylation Techniques in Benzoic Acid Synthesis

The introduction of fluorine and hydroxyl groups onto a benzoic acid scaffold requires careful consideration of directing effects and reaction conditions to achieve the desired substitution pattern.

Strategies for ortho-, meta-, and para-Substitution Pattern Control

The inherent electronic properties of substituents on the benzene (B151609) ring dictate the position of subsequent electrophilic or nucleophilic additions. The carboxyl group (-COOH) is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, activating groups like hydroxyl (-OH) and amino (-NH2) are ortho-, para-directing. Halogens, such as fluorine, are deactivating yet ortho-, para-directing. These directing effects are fundamental in devising synthetic routes that yield specific isomers. For instance, in the nitration of benzoic acid, the primary product is the meta-substituted derivative. truman.eduorgsyn.org

Direct and Indirect Fluorination Methodologies for Aromatic Systems

Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine, which can lead to over-fluorination and a mixture of products. youtube.com More controlled and selective methods are therefore preferred.

Direct Fluorination: Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) allow for more controlled direct fluorination of electron-rich aromatic rings. numberanalytics.com Transition metal-catalyzed methods, using catalysts such as palladium or copper, have also emerged as powerful tools for regioselective fluorination. numberanalytics.comnumberanalytics.com

Indirect Fluorination: A common indirect method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. youtube.comacs.org Another approach is the Sandmeyer-type reaction for fluoro-deamination, which can convert anilines to aryl fluorides. acs.org

Recent advancements have focused on late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthesis. This is particularly valuable in drug discovery. rsc.org

Hydroxylation Approaches for Fluorinated Benzoic Acids

The introduction of a hydroxyl group onto a fluorinated benzoic acid can be achieved through several methods. One common strategy involves the hydrolysis of a diazonium salt, which is prepared from the corresponding amino-substituted precursor. researchgate.netwikipedia.org This method is advantageous as it allows for the regioselective introduction of the hydroxyl group based on the position of the amino group.

Another approach is the decarboxylative hydroxylation of benzoic acids. A recently developed method utilizes photoinduced ligand-to-metal charge transfer (LMCT) to synthesize phenols from benzoic acids under mild conditions. nih.gov Iron-assisted ortho-hydroxylation of benzoic acids using hydrogen peroxide has also been reported, offering a direct route to salicylic (B10762653) acid derivatives. rsc.org

Multistep Reaction Sequences for Complex Fluorinated Hydroxybenzoic Acid Derivatives

The synthesis of complex molecules like 3,4-Difluoro-5-hydroxybenzoic acid often necessitates a multistep approach to systematically build the desired functionality.

Nitration and Reduction Protocols in Synthesis of Aminohydroxybenzoic Acids

A common synthetic pathway to aminohydroxybenzoic acids involves the nitration of a suitable benzoic acid derivative, followed by the reduction of the nitro group to an amino group.

Nitration: The nitration of benzoic acids is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.edu The reaction conditions, particularly temperature, must be carefully controlled to minimize the formation of undesired isomers. truman.edu For example, the nitration of 2,4-difluoro-3-chlorobenzoic acid requires elevated temperatures due to the electron-withdrawing effects of the fluorine and carboxyl groups. semanticscholar.org

Reduction: The subsequent reduction of the nitro group to an amine can be achieved using various reagents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient method. semanticscholar.orggoogle.com Other reducing agents such as tin and hydrochloric acid (Sn/HCl) can also be employed. youtube.com

Diazotization and Hydrolysis Reactions for Hydroxyl Group Introduction

The conversion of an aromatic amino group to a hydroxyl group is a cornerstone of synthetic organic chemistry, often proceeding through a two-step diazotization and hydrolysis sequence. researchgate.net

Diazotization: Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid) at low temperatures to form diazonium salts. organic-chemistry.org The stability of these salts is dependent on the counterion and reaction conditions.

Hydrolysis: The resulting diazonium salt can then be hydrolyzed to the corresponding phenol (B47542) by heating the aqueous solution. wikipedia.org This reaction, sometimes referred to as "Phenolverkochung," is a reliable method for introducing a hydroxyl group onto an aromatic ring. wikipedia.org The efficiency of this hydrolysis can be improved by using a two-phase system, for example, with cyclopentyl methyl ether (CPME) and water, which has been shown to give high yields of phenols from m-substituted anilines. researchgate.net

The following table summarizes the key reaction steps and their typical yields in the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

| Reaction Step | Reagents and Conditions | Product | Yield (%) |

| Nitration | Concentrated HNO₃ | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | 94 |

| Esterification | - | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86 |

| Reduction | Pd/C, H₂ | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97 |

| Diazotization & Hydrolysis | NaNO₂, H₂SO₄, then heat | 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | 90 |

Ortho-Lithiation and Carboxylation Routes for Benzoic Acid Formation

Directed ortho-metalation (DoM) followed by carboxylation is a powerful and highly regioselective strategy for the synthesis of substituted benzoic acids, including fluorinated derivatives. wikipedia.orgorganic-chemistry.org This method leverages a directing metalation group (DMG) on an aromatic ring to guide a strong organolithium base to deprotonate the proton at the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide, to form the desired carboxylic acid. wikipedia.orgrsc.org

The hydroxyl group (-OH) of a phenol, or more commonly a protected version like a methoxy (B1213986) (-OCH3) or carbamate (B1207046) group, can act as an effective DMG. wikipedia.orgbaranlab.org The heteroatom of the DMG coordinates to the lithium ion of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium), positioning the base to abstract a proton from the sterically accessible ortho position. wikipedia.orgbaranlab.org This complex-induced proximity effect (CIPE) is the key to the reaction's high regioselectivity, often favoring one specific position over others that might be electronically activated. baranlab.org

In the context of synthesizing a compound like this compound, a potential precursor would be 2,3-difluorophenol (B1222669) or a protected derivative. The DMG would direct lithiation to the C6 position, which is ortho to the directing group. Subsequent reaction with dry ice (solid CO₂) and acidic workup would install the carboxylic acid group at this position, yielding the target molecule.

General Mechanism of Directed Ortho-Lithiation and Carboxylation:

Complexation: The Lewis basic heteroatom of the DMG on the aromatic ring coordinates with the Lewis acidic lithium of the alkyllithium reagent. wikipedia.org

Deprotonation: The alkyl group of the organolithium acts as a strong base, removing a proton from the ortho position to form a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org

Carboxylation: The aryllithium species acts as a potent nucleophile, attacking a molecule of carbon dioxide (typically from the addition of excess dry ice).

Protonation: An acidic workup protonates the resulting lithium carboxylate salt to yield the final benzoic acid product. researchgate.net

The choice of base and reaction conditions is crucial. Highly basic reagents like sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are frequently used to facilitate deprotonation, especially for less activated aromatic rings. rsc.orgorganic-chemistry.org The reaction is typically carried out at very low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediates. researchgate.netorganic-chemistry.org

Ullmann-Type Cross-Coupling Applications in C-Heteroatom Bond Formation

The Ullmann condensation, or Ullmann-type reaction, is a classic and versatile method for forming carbon-heteroatom bonds, particularly C-O, C-N, and C-S bonds. wikipedia.orgacs.org This copper-promoted cross-coupling reaction typically involves an aryl halide and a nucleophile such as a phenol, amine, or thiol. wikipedia.org It is particularly useful for synthesizing analogues of this compound, such as diaryl ethers, which are present in numerous biologically active compounds and materials. nih.govresearchgate.net

Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under much milder conditions. These improved methods often employ soluble copper(I) or copper(II) salts as catalysts in combination with various ligands, such as diamines, amino acids, or acetylacetonates, which stabilize the copper catalyst and facilitate the reaction. wikipedia.orgacs.orgrsc.org The use of ligands has dramatically expanded the substrate scope and functional group tolerance of Ullmann-type couplings. acs.orgrsc.org

The general mechanism for a C-O bond formation (Ullmann ether synthesis) is believed to involve the formation of a copper(I) alkoxide from the phenol. This species then reacts with the aryl halide through a process thought to involve oxidative addition and reductive elimination steps, ultimately forming the diaryl ether and regenerating a copper(I) species that continues the catalytic cycle. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide typically follows the order Ar-I > Ar-Br > Ar-Cl, although modern catalysts have shown increased efficacy with less reactive aryl chlorides. acs.orgmdpi.com

Table 1: Examples of Modern Ullmann-Type C-O Coupling Conditions

| Aryl Halide Substrate | Phenol Substrate | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloronitrobenzene | Phenol | Cu (metal) | KOH | Pyridine | High | Good | wikipedia.org |

| Aryl Iodides/Bromides | Various Phenols | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene/Dioxane | 110 | 71-98 | nih.gov |

| Aryl Bromides | Substituted Phenols | Cu(OAc)₂ / 2-Picolinic Acid | K₃PO₄ | DMSO | 80 | 70-95 | mdpi.com |

| Aryl Iodides | Phenols | CuI / N,N-Dimethyl Glycine | Cs₂CO₃ | Dioxane | 90 | High | organic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in Research Synthesis

Achieving high yield and selectivity in the synthesis of complex molecules like this compound is paramount. The optimization of reaction conditions is a critical process in synthetic chemistry to maximize product formation while minimizing waste and cost. This involves systematically adjusting various parameters that can influence the reaction's outcome. nih.gov

Key parameters for optimization include:

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also lead to decomposition or the formation of unwanted side products. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.

Concentration: The concentration of reactants can impact the reaction rate and, in some cases, the product distribution, especially in reactions with complex kinetics.

Reagents and Stoichiometry: The precise ratio of reactants, the choice of base, or the type of catalyst and ligand can profoundly affect the reaction's efficiency and selectivity. For instance, in a reported synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, researchers optimized the equivalents of reagents like NaNO₂ and H₂SO₄ to achieve the highest yields. semanticscholar.org

Pressure: For reactions involving gaseous reagents or byproducts, pressure can significantly alter reaction rates and equilibria. semanticscholar.org

The process of optimization is often iterative. Modern approaches may employ Design of Experiments (DoE) methodologies or high-throughput screening to efficiently explore a wide range of conditions. nih.gov For example, a study might systematically vary the type of base, solvent, and temperature to find the combination that produces the highest yield of the desired product with the fewest impurities.

Table 2: Illustrative Optimization of a Synthetic Step (Note: This is a generalized example based on typical optimization studies found in the literature)

| Entry | Variable Parameter | Condition | Yield (%) | Selectivity (Product:Byproduct) |

|---|---|---|---|---|

| 1 | Base | K₂CO₃ | 45 | 5:1 |

| 2 | Base | Cs₂CO₃ | 75 | 10:1 |

| 3 | Base | K₃PO₄ | 82 | 15:1 |

| 4 | Solvent (with K₃PO₄) | Toluene | 78 | 12:1 |

| 5 | Solvent (with K₃PO₄) | Dioxane | 85 | 18:1 |

| 6 | Solvent (with K₃PO₄) | DMF | 83 | 16:1 |

| 7 | Temperature (in Dioxane) | 80°C | 70 | 20:1 |

| 8 | Temperature (in Dioxane) | 100°C | 92 | 18:1 |

| 9 | Temperature (in Dioxane) | 120°C | 88 | 15:1 |

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The synthesis of fluorinated compounds, while crucial for pharmaceuticals and materials science, has traditionally involved processes that are not environmentally benign. nottingham.ac.uk Applying the principles of green chemistry to the synthesis of fluorinated benzoic acids aims to reduce the environmental impact by designing safer and more efficient chemical processes. wjpmr.com

Key green chemistry principles relevant to this context include:

Waste Prevention: Designing synthetic routes to minimize the formation of byproducts. This is closely linked to optimizing reactions for high selectivity. wjpmr.com

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product. wjpmr.com Routes like directed ortho-lithiation followed by carboxylation can have good atom economy, but the use of stoichiometric organolithium reagents presents other challenges.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. The development of modern catalytic Ullmann-type couplings is a prime example, moving from stoichiometric copper to catalytic systems with low loadings. acs.orgnottingham.ac.uk

Designing Safer Chemicals and Solvents: This involves replacing hazardous reagents and solvents with safer alternatives. wjpmr.com For instance, research into fluorination reactions explores replacing traditional, often harsh, fluorinating agents with more sustainable options. nottingham.ac.uk There is also a significant push to develop reactions in environmentally friendly solvents like water or to conduct them under solvent-free conditions. wjpmr.comacs.org A recent study demonstrated a sustainable, metal-free synthesis of 3-difluoroalkyl phthalides in water, highlighting the potential of aqueous media for such transformations. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that allow for milder reaction conditions is a key goal. nottingham.ac.ukwjpmr.com

Use of Renewable Feedstocks: A long-term goal is to move away from petrochemical starting materials toward renewable resources. This includes the use of biocatalysis, where enzymes perform specific chemical transformations. nih.gov For example, engineered microorganisms have been used to produce hydroxybenzoic acids like 4-hydroxybenzoic acid from renewable feedstocks. nih.govnih.gov While not yet applied to complex fluorinated analogues, these biosynthetic methods represent a promising future direction for green chemical manufacturing. nih.gov

By integrating these principles, chemists can develop more sustainable and economically viable routes to valuable compounds like this compound.

Molecular Design and Derivatization Studies of 3,4 Difluoro 5 Hydroxybenzoic Acid Scaffolds

Design Principles for Modulating Molecular Interactions through Fluorine Substitution

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to modulate various molecular properties. In the 3,4-difluoro-5-hydroxybenzoic acid scaffold, the two fluorine atoms exert significant influence through their potent electronic effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (–I effect), which lowers the pKa of the carboxylic acid and the phenolic hydroxyl group compared to their non-fluorinated analogs. This can alter the ionization state of the molecule at physiological pH.

Furthermore, the carbon-fluorine bond can participate in non-covalent interactions that influence molecular conformation and binding to biological targets. While not a classical hydrogen bond acceptor, fluorine can engage in weak hydrogen bonds with C-H groups (C-H⋯F) and other polar interactions. In the crystal structure of the related compound, 3,4-difluoro-2-hydroxybenzoic acid, intermolecular C-H⋯F hydrogen bonds are observed, which contribute to the stability of the crystal packing. nih.gov These fluorine-specific interactions, alongside dipole-dipole and π–π stacking interactions, are critical design elements for enhancing binding affinity and selectivity. nih.gov The substitution pattern also creates a specific electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to produce a diverse library of compounds. These reactions are fundamental for masking the polarity of the carboxyl group or for introducing new functional fragments.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, which involves reacting the acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven process, often requiring removal of water to achieve high yields. masterorganicchemistry.com Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route. For more sensitive substrates, coupling agents can be employed. A process for esterifying hydroxybenzoic acids involves reacting them with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com In the synthesis of related quinolone intermediates, esterification has been successfully performed following a nitration step, achieving good yields. semanticscholar.orgresearchgate.net

Amidation: The formation of amides from the carboxylic acid introduces a stable, neutral linkage that can participate in hydrogen bonding. This reaction is typically performed by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Below is a table summarizing common reaction conditions for these transformations.

| Transformation | Reagents & Conditions | Product Type |

| Esterification | R-OH, H₂SO₄ (catalyst), heat | Alkyl/Aryl Ester |

| 1. Base (e.g., K₂CO₃) 2. R-X (Alkyl Halide) | Alkyl Ester | |

| Halocarbon, Tertiary Amine | Alkyl/Aryl Ester | |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | N,N-Disubstituted Amide |

| R¹R²NH, EDC or DCC (coupling agent) | N,N-Disubstituted Amide |

Etherification and Alkylation of the Hydroxyl Group

The phenolic hydroxyl group on the this compound core is another key handle for derivatization. Its modification into an ether linkage can significantly alter the molecule's hydrogen bonding capacity and lipophilicity.

The most common method for this transformation is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). The choice of base is critical to ensure selective deprotonation of the phenol (B47542) in the presence of the carboxylic acid. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). In a synthetic route for a related quinolone intermediate, the hydroxyl group of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was successfully protected via benzylation using benzyl (B1604629) bromide and a base, demonstrating the feasibility of this reaction on a similar scaffold. semanticscholar.org

The table below outlines typical conditions for etherification.

| Reaction | Reagents & Conditions | Product Type |

| Etherification | 1. Base (K₂CO₃, NaH) 2. Alkyl Halide (R-X) | Alkyl/Aryl Ether |

| 1. Base (K₂CO₃, Cs₂CO₃) 2. Benzyl Bromide | Benzyl Ether |

Halogenation and Other Aromatic Substitutions on the Difluorohydroxybenzoic Acid Core

Further substitution on the aromatic ring allows for the introduction of additional functional groups that can fine-tune the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution (EAS) is the primary mechanism for these transformations. chadsprep.comyoutube.commasterorganicchemistry.com The reactivity and regioselectivity of the reaction are governed by the combined electronic effects of the existing substituents: the hydroxyl (-OH), the two fluorine atoms (-F), and the carboxylic acid (-COOH).

-OH group: Strongly activating and ortho-, para-directing.

-F atoms: Deactivating via induction but ortho-, para-directing via resonance.

-COOH group: Strongly deactivating and meta-directing.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -OH | 5 | Activating | Ortho, Para (to C4, C6) |

| -F | 3, 4 | Deactivating | Ortho, Para (to C2, C5; C2, C6) |

| -COOH | 1 | Deactivating | Meta (to C3, C5) |

Rational Design of Hybrid Molecules Incorporating this compound Fragments

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single chemical entity. mdpi.comnih.gov This approach aims to produce molecules with improved efficacy, altered selectivity, or multi-target activity. mdpi.com The this compound scaffold is an excellent candidate for inclusion in such hybrid designs due to its defined structure and versatile functional groups.

The rational design of these hybrids involves using the carboxylic acid and hydroxyl groups as synthetic handles.

Via the Carboxylic Acid: The carboxyl group can be linked to an amine or alcohol functional group on another bioactive molecule (Pharmacophore B) to form a stable amide or a cleavable ester bond, respectively. This strategy is widely used to create hybrid drugs and prodrugs. nih.gov

Via the Hydroxyl Group: The hydroxyl group can be used to form an ether or ester linkage with a suitable functional group on Pharmacophore B.

The choice of linker can be crucial. A non-cleavable linker results in a true hybrid molecule where the entire construct is the active agent. nih.gov Conversely, a cleavable linker (e.g., a readily hydrolyzed ester) creates a prodrug that releases the two separate active agents at the target site. nih.gov The design of novel norfloxacin (B1679917) derivatives, for example, has involved incorporating additional pharmacophores to enable interactions with multiple drug targets. rsc.org This principle can be applied by linking the difluorohydroxybenzoic acid moiety to other known bioactive agents to explore new pharmacological potential. researchgate.net

| Linkage Type | Functional Group Used | Connecting Reaction | Potential Pharmacophore B |

| Amide | Carboxylic Acid | Amidation (e.g., with EDC) | Molecule with an amine group |

| Ester | Carboxylic Acid | Esterification (e.g., Fischer) | Molecule with a hydroxyl group |

| Ether | Hydroxyl Group | Etherification (e.g., Williamson) | Molecule with a leaving group (e.g., halide) |

Pharmacological and Biological Research Investigations of 3,4 Difluoro 5 Hydroxybenzoic Acid Derivatives

Research on Antimicrobial Activities of Fluorinated Benzoic Acid Derivatives

The introduction of fluorine into the benzoic acid structure is a well-explored strategy in the search for novel antimicrobial agents. nih.govacs.org Fluorine's high electronegativity and ability to form strong bonds can significantly enhance a molecule's metabolic stability and membrane permeability, thereby improving its therapeutic properties. nih.govacs.org

In Vitro and In Vivo Screening Methodologies

The antimicrobial potential of fluorinated benzoic acid derivatives is primarily assessed through established in vitro screening methods. A common technique is the tube dilution or microdilution method, which determines the Minimum Inhibitory Concentration (MIC) of a compound. nih.govmdpi.com This method involves preparing serial dilutions of the test compound in a liquid growth medium, which is then inoculated with a specific microorganism. acgpubs.org The MIC is the lowest concentration of the compound that visually inhibits microbial growth after a set incubation period. mdpi.com

For instance, studies have evaluated these derivatives against a panel of Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans and Aspergillus niger). nih.govmdpi.comacgpubs.org Qualitative screening can also be performed using the halo zone test, where the diameter of the growth inhibition zone around the compound indicates its antimicrobial activity. researchgate.net

| Compound/Derivative Type | Test Method | Target Microorganism(s) | Key Findings |

| 2-Chlorobenzoic Acid Derivatives | Tube Dilution | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Schiff's bases were more potent than esters; greater potential against Gram-negative bacteria. nih.gov |

| Fluorophenyl-Derived Pyrazole Aldehydes | Microdilution | Gram-positive and Gram-negative strains, including MRSA | 3-Chloro-2-fluoro derivative showed very good activity against antibiotic-resistant strains (MIC as low as 0.78 μg/mL). acs.org |

| Fluorobenzoylthiosemicarbazides | Microdilution | Gram-positive bacteria, including MRSA | Trifluoromethyl derivatives were most active, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov |

| 2-(Fluorophenyl)-benzimidazole Derivatives | Microdilution | Gram-positive bacteria, Gram-negative bacteria, Fungi | Fluorine substitution on the phenyl side chain increased antimicrobial activity compared to unsubstituted compounds. acgpubs.org |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of fluorinated benzoic acid derivatives. These studies reveal how different chemical modifications affect biological activity.

Key findings from SAR studies include:

Position of Fluorine: The placement of the fluorine atom on the phenyl ring significantly influences activity. For 2-(fluorophenyl)-benzimidazole derivatives, substitutions at the ortho-, meta-, or para-positions of the phenyl ring were found to enhance antimicrobial effects compared to the unsubstituted parent compounds. acgpubs.org

Nature of Substituents: The type of chemical group attached to the benzoic acid core is critical. In a study of 1-fluorobenzoyl-4-arylthiosemicarbazides, the highest antibacterial activity was observed in derivatives with a trifluoromethyl group. nih.gov Similarly, for 2-chlorobenzoic acid derivatives, Schiff's bases demonstrated greater antimicrobial potency than their ester counterparts. nih.gov

Electron-Withdrawing Groups: The presence of strong electron-withdrawing atoms like fluorine on a phenyl side chain attached to a core molecule (like benzimidazole) can improve antifungal activity. acgpubs.org

Anticancer Activity Research on Substituted Benzoic Acid Structures

Substituted benzoic acid derivatives are a significant area of focus in anticancer research. preprints.org Scientists have synthesized and evaluated numerous novel derivatives, leading to the discovery of compounds with potent activity against various cancer cell lines. preprints.org These compounds often work by inhibiting key cellular processes required for cancer cell proliferation and survival. nih.govnih.gov

Investigations into Benzisoxazole-Containing Derivatives

Benzisoxazole is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have shown impressive potential as anticancer agents. nih.govrsc.org Research has focused on synthesizing novel series of benzisoxazole derivatives and evaluating their in vitro antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). nih.gov

For example, certain benzisoxazole-substituted-allyl derivatives were identified as highly effective against HT-29 human colon cancer cells. nih.gov Other studies on novel benzoxazole (B165842) and naphthoxazole analogs found that the presence of substituents on the benzoxazole ring, along with lipophilic groups, enhanced the antiproliferative effects. mdpi.com One such derivative demonstrated an EC50 of 0.4 µM against human A549 lung cancer cells. mdpi.com While the specific combination with barbiturates as mentioned in the outline was not detailed in the provided search results, the focus on the benzisoxazole scaffold itself is a prominent theme in the development of new anticancer compounds. nih.govmdpi.com

Mechanisms of Antiproliferative Effects in Cellular Models

The anticancer activity of substituted benzoic acid derivatives is attributed to several underlying mechanisms that disrupt cancer cell growth and survival. nih.govnih.gov

Induction of Apoptosis: Many benzoic acid derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death. preprints.org For example, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed potent activity against MCF-7 breast cancer cells by inducing apoptosis. preprints.org This process can be mediated by caspases, such as caspase-3. nih.gov

Cell Cycle Arrest: Some compounds halt the cell division cycle at specific checkpoints, preventing cancer cells from replicating. Dihydroxybenzoic acid (DHBA) has been shown to arrest cells in the G2/M phase of the cell cycle and increase the sub-G0-G1 cell population, which is indicative of apoptosis. nih.gov

Inhibition of Survival Proteins: A key strategy involves designing inhibitors for anti-apoptotic proteins, which are often overexpressed in cancer cells. nih.govacs.org Researchers have developed 2,5-substituted benzoic acid scaffolds that act as dual inhibitors of the Mcl-1 and Bfl-1 anti-apoptotic proteins, leading to on-target cell death in lymphoma models. nih.govacs.org

Enzyme Inhibition: The inhibition of enzymes crucial for cancer progression, such as histone deacetylases (HDACs), is another important mechanism. nih.gov DHBA has been identified as a potent HDAC inhibitor, leading to cancer cell growth inhibition. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | IC50 / Activity |

| Dihydroxybenzoic Acid (DHBA) | Cultured Cancer Cells | HDAC inhibition, ROS induction, Caspase-3 mediated apoptosis, G2/M arrest | Showed stronger affinity to HDAC than the control, TSA. nih.gov |

| 2,5-Substituted Benzoic Acid (Compound 24) | Lymphoma Cell Lines | Dual inhibition of Mcl-1 and Bfl-1 anti-apoptotic proteins | Ki values of 100 nM for both Mcl-1 and Bfl-1. nih.govacs.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast Cancer) | Apoptosis Induction | IC50 values of 18.7 µM and 15.6 µM. preprints.org |

| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | Tyrosine Kinase Inhibition (presumed) | Potent activity with IC50 value of 100 µM/ml. preprints.org |

| Benzisoxazole-substituted-allyl derivatives | HT-29 (Colon Cancer) | Not specified | Identified as best hits against this cell line. nih.gov |

Enzyme Inhibition Studies by Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acid derivatives are known to interact with and inhibit various enzymes, making them a subject of interest for therapeutic applications. nih.gov Their ability to block enzyme activity is often linked to their chemical structure, which allows them to fit into the enzyme's active site or an allosteric site. nih.govnih.gov

Calorimetric and docking simulation studies have been employed to assess the inhibitory effects of these compounds. nih.gov For instance, a study involving 16 different hydroxybenzoic acids against acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases, found that several derivatives acted as effective inhibitors. nih.gov The binding modes can vary, with some compounds causing a spatial blockade of the active site, while others disrupt the proper orientation required for substrate binding. nih.gov

Another area of research has identified para-substituted benzoic acid derivatives as competitive inhibitors of the protein phosphatase Slingshot. nih.gov Slingshot plays a role in modulating cytoskeleton dynamics, and its inhibition has therapeutic potential in cancer and infectious diseases. nih.gov A lead compound from this class, a rhodanine-scaffold-based derivative, exhibited an inhibition constant (Ki) of approximately 4 μM and was shown to inhibit cell migration. nih.gov

| Derivative Class | Target Enzyme | Method | Key Finding (Inhibition Value) |

| Hydroxybenzoic Acids | Acetylcholinesterase (AChE) | Isothermal Titration Calorimetry (ITC), Docking Simulation | The most active derivative showed an IC50 of 5.50 μmol/μmol AChE. nih.gov |

| para-Substituted Benzoic Acids (Rhodanine-based) | Slingshot Phosphatase | Not specified | Top compound (D3) had a Ki of ~4 μM. nih.gov |

| Fluorobenzoyl-thiosemicarbazides | D-alanyl-D-alanine ligase | Docking Studies | Considered potential allosteric inhibitors based on binding affinities. nih.gov |

Cholinesterase Inhibition Research

There is no specific research available on the cholinesterase inhibitory activity of 3,4-Difluoro-5-hydroxybenzoic acid. However, the broader class of benzoic acid derivatives has been a subject of interest in this area. For instance, some studies have investigated various hydroxy- and methoxy-substituted benzoic acids as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.netfrontiersin.orgnih.gov These studies explore how different functional groups on the benzoic acid scaffold influence inhibitory potential, but data on fluorinated derivatives like the one is absent.

Cyclooxygenase-2 (COX-2) Inhibition Research and Analogous Structures

Similarly, no studies were found that specifically evaluate this compound as a cyclooxygenase-2 (COX-2) inhibitor. The development of selective COX-2 inhibitors is a significant area of research for anti-inflammatory therapies. d-nb.infonih.gov Research in this field often involves modifying core structures to enhance selectivity and efficacy. While various heterocyclic and diaryl structures are common, the specific contribution of a difluoro-hydroxybenzoic acid moiety to COX-2 inhibition has not been documented.

HIV-1 Integrase Inhibition Research and Related Benzoic Acid Scaffolds

The search for novel HIV-1 integrase inhibitors has explored a wide range of chemical scaffolds. nih.gov This enzyme is a critical target for antiretroviral therapy. youtube.com Some research has focused on compounds containing diketo acid functionalities, and while some complex molecules with difluorophenyl groups have been investigated as part of larger molecular structures for HIV integrase inhibition, there is no direct evidence or research on the inhibitory potential of this compound itself. google.comnih.gov

Antioxidant and Anti-inflammatory Research on Hydroxybenzoic Acids

The antioxidant and anti-inflammatory properties of hydroxybenzoic acids are well-documented. nih.govglobalresearchonline.net Compounds like protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid) have shown significant free radical scavenging activity. nih.gov The number and position of hydroxyl groups on the benzoic acid ring are known to be crucial for these effects. ffhdj.com While it can be hypothesized that the fluorine atoms on this compound would modulate its electronic properties and therefore its antioxidant potential, no specific studies have been published to confirm or quantify this.

Mitochondrial Oxidative Stress Mitigation Strategies

Mitochondria are a primary source of reactive oxygen species (ROS), and mitigating mitochondrial oxidative stress is a key strategy in combating various diseases. plos.org Researchers have explored targeting antioxidants to the mitochondria by attaching them to carrier molecules. mdpi.comresearchgate.netnih.gov While hydroxybenzoic acid derivatives have been used as the antioxidant component in such strategies, there is no information on the use or efficacy of this compound in this context.

Modulation of Inflammatory Mediators and Pathways

Hydroxybenzoic acids can modulate inflammatory pathways, though the mechanisms can vary between different derivatives. nih.gov For example, some hydroxybenzoic acids have been shown to reduce the production of pro-inflammatory cytokines. However, the specific effects of this compound on inflammatory mediators and signaling pathways have not been investigated.

Investigation into Neuroprotective and Antiapoptotic Properties

Several hydroxybenzoic acid derivatives have been studied for their neuroprotective and antiapoptotic effects, often linked to their antioxidant properties. nih.govmdpi.comresearchgate.netnih.gov These compounds have been shown to protect neurons from oxidative stress-induced cell death in various experimental models. The potential neuroprotective or antiapoptotic activity of this compound remains an open area for future research, as no current studies address this specific compound.

Prodrug Development Strategies Utilizing Fluorinated Benzoic Acids

Information regarding the utilization of this compound in prodrug development is not available in the current body of scientific literature. Research in this specific area has not been published, and therefore, no data on its application as a promoiety in prodrug design can be provided.

Computational and Theoretical Chemistry Approaches in 3,4 Difluoro 5 Hydroxybenzoic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of 3,4-Difluoro-5-hydroxybenzoic acid. These ab initio methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research findings indicate that methods like Density Functional Theory (DFT) are commonly employed to study fluorinated benzoic acids. civilica.com A theoretical study on the related isomer, 3,4-difluoro-2-hydroxybenzoic acid, highlights the use of such calculations to analyze molecular structure, vibrational spectra, and energies. civilica.com For this compound, these calculations can elucidate key electronic descriptors.

Key parameters derived from quantum chemical calculations include:

Ionization energy: The energy required to remove an electron, indicating the molecule's tendency to act as an electron donor.

Electron affinity: The energy released when an electron is added, showing its capacity to act as an electron acceptor.

Proton affinity and Bond Dissociation Energies (BDE): These values are crucial for predicting reactivity, especially for the hydroxyl and carboxylic acid groups. For instance, the O-H bond dissociation enthalpy is a key indicator of antioxidant activity in hydroxybenzoic acids. researchgate.netnih.gov

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are vital for predicting chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack.

These calculations provide a foundational understanding of the molecule's stability and how it might behave in different chemical environments. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action of potential drugs.

For this compound and its derivatives, molecular docking can be used to predict their binding affinity and interaction patterns with various biological targets, such as enzymes or cellular receptors. The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank. Water molecules and non-interacting ions are typically removed, and hydrogen atoms are added. nih.gov The 3D structure of the ligand, this compound, is generated and optimized.

Grid Box Generation: A grid box is defined around the active site of the receptor, specifying the search space for the docking algorithm. nih.gov

Docking and Scoring: Software such as AutoDock Vina uses scoring functions to evaluate thousands of possible binding poses, predicting the most stable conformation and its binding energy. nih.gov

The results reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the target's active site. nih.govresearchgate.net Studies on similar phenolic compounds like 4-hydroxybenzoic acid have successfully used these methods to investigate interactions with proteins like human serum albumin (HSA), which is crucial for understanding the transport and metabolism of compounds in the body. nih.gov

Table 1: Common Parameters in Molecular Docking Simulation Setup

| Parameter | Description | Example Software/Method |

|---|---|---|

| Receptor Structure | 3D coordinates of the target protein, often from X-ray crystallography. | Protein Data Bank (PDB) |

| Ligand Structure | Optimized 3D structure of the small molecule (e.g., this compound). | ChemDraw, Avogadro |

| Docking Algorithm | Searches for the best binding poses of the ligand in the receptor's active site. | AutoDock Vina, GOLD, Glide |

| Grid Box | A defined volume in the receptor's active site where the ligand is allowed to dock. | AutoDock Tools |

| Scoring Function | Estimates the binding affinity (e.g., in kcal/mol) for each pose. | Vina Score, ChemScore |

| Post-Docking Analysis | Visualization of binding modes and specific molecular interactions. | Discovery Studio, PyMOL |

Conformational Analysis of this compound and its Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation of this compound can significantly influence its physical properties and biological activity.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers. A typical computational pipeline for this analysis includes:

Generation of a large number of possible conformations using methods based on molecular mechanics force fields (FF). nih.gov

Filtering and clustering of the generated conformations to identify unique structures. nih.gov

Optimization of these unique conformations using higher-level quantum mechanical methods, such as DFT, to obtain accurate geometries and relative energies. nih.gov

Crystal structure analysis of the related isomer, 3,4-Difluoro-2-hydroxybenzoic acid, reveals a planar molecule with a significant intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. nih.gov It is highly probable that this compound also exhibits a planar conformation stabilized by an intramolecular hydrogen bond between the 5-hydroxy group and the adjacent carboxylic acid group. The orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. The analysis also considers intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack in a solid state. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is invaluable for mapping out reaction pathways and understanding complex mechanisms involving this compound.

DFT studies can be applied to:

Determine Reaction Energetics: Calculating the change in energy (enthalpy and Gibbs free energy) between reactants, products, and intermediates to determine if a reaction is favorable.

Locate Transition States (TS): Identifying the highest energy structure along the reaction coordinate, the transition state, allows for the calculation of the activation energy barrier, which determines the reaction rate.

Elucidate Reaction Mechanisms: DFT can distinguish between different possible reaction pathways, such as concerted (single-step) versus stepwise mechanisms. pku.edu.cn For example, in reactions with radicals, DFT can model the hydrogen atom transfer or proton transfer processes to predict the most likely mechanism. researchgate.net

Studies on hydroxybenzoic acids have used DFT with functionals like B3LYP to investigate their reactions with radicals, providing insight into their antioxidant mechanisms. researchgate.net For this compound, DFT could be used to explore its synthesis, degradation pathways, or its reactivity as an intermediate in the preparation of more complex molecules like quinolone derivatives. semanticscholar.org

Table 2: Common DFT Functionals for Reaction Mechanism Studies

| Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA | Widely used for geometries, energies, and thermochemistry. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry and kinetics, non-covalent interactions. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for non-covalent interactions, thermochemistry, and barrier heights. |

| PBE0 | Hybrid GGA | Often used for solid-state systems and general-purpose calculations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve the following steps:

Data Set Compilation: A set of molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is collected. This set is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation on the test set. nih.gov

A robust QSAR model can be used for virtual screening of compound libraries to identify new derivatives of this compound with potentially enhanced biological activity, thereby guiding synthetic efforts and accelerating the drug discovery process. nih.govnih.gov The study of such models suggests that factors like electronegativity and low steric bulk at certain positions can be favorable for activity. nih.gov

Applications and Potential in Advanced Materials Science Research

Utilization as Monomers and Building Blocks for Specialty Polymers

The trifunctional nature of 3,4-Difluoro-5-hydroxybenzoic acid, featuring a carboxylic acid, a hydroxyl group, and an aromatic ring with fluorine atoms, theoretically positions it as a versatile monomer for polycondensation reactions. Such reactions could lead to the formation of specialty polymers like aromatic polyesters or polyethers. The incorporation of fluorine atoms into the polymer backbone is known to enhance properties such as thermal stability and chemical resistance. nih.gov

However, a review of available scientific literature and chemical databases does not yield specific examples or detailed research on the use of this compound as a monomer for specialty polymers.

In a related context, research on other functionalized hydroxybenzoic acids has been more extensive. For instance, 3-amino-4-hydroxybenzoic acid is used in the polycondensation synthesis of bio-based polybenzoxazoles (PBOs), which exhibit high thermal resistance. lpinformationdata.com Similarly, the isomer 2,6-Difluoro-4-hydroxybenzoic acid is noted for its incorporation into polymer formulations to improve thermal stability and chemical resistance. These examples highlight the potential of this class of compounds, although specific studies on the 3,4-difluoro-5-hydroxy isomer are not presently available.

Development of Fluorinated Networks and Composites

Fluorinated polymers are a distinct class of materials valued for their exceptional properties, including chemical inertness and thermal stability, which stem from the strength of the carbon-fluorine bond. nih.gov These characteristics make them ideal for creating robust networks and composites for demanding applications. The structure of this compound suggests it could act as a cross-linking agent or a component in creating such advanced materials.

Currently, there is no direct research available that details the use of this compound in the development of fluorinated networks and composites. The potential remains theoretical, based on the compound's structure and the known properties of fluorinated materials.

Research on Adsorbents and Scavengers for Environmental Applications

The development of materials for environmental remediation, such as selective adsorbents and scavengers for pollutants, is a critical area of research. While certain fluorinated materials are under scrutiny for their environmental persistence, others are being explored for remediation applications. nih.gov For example, the unique surface properties of some fluorinated polymers have been utilized in creating superhydrophobic membranes for oil-water separation.

Specific research into the application of this compound as an adsorbent or scavenger for environmental purposes has not been found in the available literature. Studies on its isomer, 2,6-Difluoro-4-hydroxybenzoic acid, mention research into its environmental impact and degradation pathways, which is crucial for assessing the sustainability of such compounds.

Role in the Synthesis of Liquid Crystal Intermediates

Hydroxybenzoic acids are fundamental building blocks in the synthesis of liquid crystalline polymers (LCPs). 4-Hydroxybenzoic acid, in particular, is a common monomer used in commercially available LCPs. The introduction of fluorine atoms into the mesogenic (liquid crystal-forming) units can significantly influence the properties of the final material, such as its phase behavior, dielectric anisotropy, and viscosity. Fluorinated liquid crystal monomers are a major area of industrial and academic research. nih.gov

Despite the established role of related compounds, there is no specific information in the searched literature detailing the use of this compound in the synthesis of liquid crystal intermediates. The potential for this compound to serve as a precursor for novel liquid crystals exists, given its rigid aromatic core and the presence of polar fluorine and hydroxyl groups, but this remains an unexplored area of research according to available data.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental in elucidating the molecular structure of 3,4-Difluoro-5-hydroxybenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern of the benzene (B151609) ring. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for verifying the positions of the fluorine and hydroxyl substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid, and C-F stretching vibrations. Data from the closely related 3,4-Difluorobenzoic acid shows characteristic peaks that can be used for comparison. nist.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern can provide additional structural information. The NIST WebBook provides mass spectrum data for 3,4-Difluorobenzoic acid, which can serve as a reference for predicting the fragmentation of the target compound. nist.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Expected Range/Value |

| ¹H NMR | Aromatic protons | δ 6.5 - 8.0 ppm |

| Carboxylic acid proton | δ 10 - 13 ppm | |

| Phenolic proton | δ 5 - 7 ppm | |

| ¹³C NMR | Carboxylic carbon | δ 165 - 175 ppm |

| Aromatic carbons | δ 110 - 160 ppm (with C-F splitting) | |

| IR | O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (broad) |

| O-H stretch (phenol) | 3200 - 3600 cm⁻¹ | |

| C=O stretch (carboxylic acid) | 1680 - 1710 cm⁻¹ | |

| C-F stretch | 1100 - 1300 cm⁻¹ | |

| Mass Spec | Molecular Ion [M]⁻ | m/z 173.01 |

Note: The predicted values are based on general spectroscopic principles and data from analogous compounds.

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a robust method for the analysis of benzoic acid derivatives. helixchrom.com A C18 column is typically used with a mobile phase consisting of an aqueous acidic solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. A direct ultra-high performance reverse-phase HPLC (UHPLC)–electrospray MS/MS method has been developed for the simultaneous determination of multiple fluorinated benzoic acids (FBAs) in water samples, showcasing the high sensitivity of this technique. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile compounds. mdpi.com For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability. youtube.com The use of silylating agents is a common practice for the derivatization of phenolic and carboxylic acids prior to GC-MS analysis. nih.gov An ultra-trace determination of 3,4-difluorobenzoic acid in aqueous fluids has been reported using solid-phase extraction followed by GC-MS. chemicalbook.com

Table 2: Typical Chromatographic Conditions for the Analysis of Fluorinated Benzoic Acids

| Parameter | HPLC | GC-MS (after derivatization) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid (e.g., 0.1% formic acid) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~230 nm researchgate.net or MS/MS researchgate.net | Mass Spectrometry (Electron Ionization) |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 80 to 280 °C) |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of related structures, such as other fluorinated benzoic acids and their derivatives, can offer insights into its likely solid-state conformation. researchgate.net

Advanced Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, particularly for GC-MS analysis. libretexts.org For this compound, derivatization of the polar hydroxyl and carboxylic acid groups is crucial for improving volatility and thermal stability. youtube.com

Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govresearchgate.net

Acylation: This method involves the introduction of an acyl group. It can improve chromatographic properties and detector response.

Alkylation: This technique, often esterification for carboxylic acids, converts the acid to its corresponding ester, which is more volatile. Reagents like BF₃-methanol can be used for this purpose. libretexts.org

These derivatization techniques not only improve the chromatographic behavior of this compound but can also lead to the formation of derivatives with characteristic mass spectral fragmentation patterns, aiding in their identification and quantification. nih.gov

Table 3: Common Derivatization Techniques for Hydroxybenzoic Acids

| Technique | Reagent | Target Functional Group(s) | Purpose |

| Silylation | BSTFA, MTBSTFA researchgate.net | Carboxylic acid, Phenolic hydroxyl | Increase volatility, Improve thermal stability |

| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Phenolic hydroxyl, Amines | Improve chromatographic resolution, Enhance detector response |

| Alkylation (Esterification) | BF₃-Methanol, Diazomethane | Carboxylic acid | Increase volatility, Improve peak shape |

Emerging Research Frontiers and Future Perspectives for 3,4 Difluoro 5 Hydroxybenzoic Acid

Exploration of Novel Synthetic Pathways for Sustainable Production

While 3,4-difluoro-5-hydroxybenzoic acid is commercially available, the development of sustainable and efficient synthetic routes remains a key research focus. Traditional methods for the synthesis of fluorinated aromatics can involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste and high costs. Future research is anticipated to concentrate on greener synthetic alternatives.

One promising avenue is the application of late-stage C-H functionalization. This would allow for the direct introduction of fluorine and hydroxyl groups onto a simpler benzoic acid precursor, potentially reducing the number of synthetic steps and improving atom economy. Additionally, flow chemistry presents an opportunity for safer and more scalable production. By conducting reactions in continuous-flow reactors, issues associated with hazardous intermediates and exothermic reactions can be better managed.

Furthermore, biocatalysis and microbial synthesis are gaining traction as environmentally benign production methods. nih.gov While not yet specific to this compound, the successful synthesis of 4-hydroxybenzoic acid from renewable feedstocks using engineered microbes demonstrates the potential of this approach. nih.gov Future work could involve the development of novel enzymes or microbial strains capable of producing complex fluorinated aromatics.

| Scalability | Limited by safety and cost | More amenable to large-scale production |

Discovery of Undiscovered Biological Activities and Therapeutic Targets

The structural motif of hydroxybenzoic acid is present in numerous biologically active natural products and synthetic drugs. globalresearchonline.netppor.az The addition of two fluorine atoms to this core structure, as in this compound, is expected to modulate its pharmacokinetic and pharmacodynamic properties. While extensive research on the specific biological profile of this compound is still in its early stages, the activities of related compounds provide a strong rationale for future investigation.

Fluorinated benzoic acid derivatives have been explored for their potential as antimicrobial and anticancer agents. nih.gov For instance, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a key intermediate in the synthesis of potent 3-quinolinecarboxylic acid-based antibiotics. semanticscholar.orgconsensus.app This suggests that this compound could also serve as a valuable building block for new anti-infective agents.

The broader family of hydroxybenzoic acids exhibits a wide range of biological effects, including antioxidant, anti-inflammatory, antiviral, and hypoglycemic activities. globalresearchonline.netresearchgate.net Gallic acid (3,4,5-trihydroxybenzoic acid), for example, is a well-known antioxidant. globalresearchonline.net The electronic effects of the fluorine atoms in this compound could influence its antioxidant potential and interaction with biological targets.

Future research should involve comprehensive screening of this compound and its derivatives against a wide array of biological targets. This could include assays for enzyme inhibition (e.g., kinases, proteases), receptor binding, and antimicrobial activity against resistant strains. The investigation of its effects on cancer cell lines, such as the doxorubicin-sensitive and -resistant leukemia cells studied for 4-hydroxybenzoic acid, could also unveil novel therapeutic opportunities. nih.gov

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in drug discovery and combinatorial chemistry. rug.nl The carboxylic acid and hydroxyl functionalities of this compound make it an ideal candidate for use in various MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. rug.nl By employing this compound as the carboxylic acid component, libraries of novel, highly functionalized molecules can be rapidly synthesized. The resulting products, incorporating the difluorinated phenolic moiety, would be of significant interest for biological screening.

The Passerini three-component reaction, which combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide, offers another avenue for the utilization of this compound. This would lead to the formation of α-acyloxy carboxamides, a class of compounds with known biological activities.

The future in this area lies in the systematic exploration of this compound in various MCRs to generate diverse molecular scaffolds. The resulting compound libraries can then be evaluated for their biological properties, potentially leading to the discovery of new lead compounds for drug development. The development of solid-phase syntheses using this scaffold could further enhance the efficiency of library generation.

Development of Advanced Functional Materials Based on the Scaffold

The rigid structure and potential for hydrogen bonding make this compound an attractive building block for advanced functional materials. wiley.comresearchgate.net The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

One area of exploration is the development of novel liquid crystals. The rod-like shape of the molecule, combined with its polar functional groups, could facilitate the formation of liquid crystalline phases. The fluorine substituents can influence the mesophase behavior and dielectric properties, making such materials potentially useful in display technologies.

Furthermore, this compound can be used as a monomer for the synthesis of high-performance polymers, such as polyesters and polyamides. These polymers could exhibit enhanced thermal stability and low moisture absorption due to the hydrophobic nature of the C-F bond. Such materials could find applications in electronics, aerospace, and other demanding fields.

Another exciting frontier is the use of this compound as a linker in the construction of metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal ions, while the fluorinated phenyl ring can be tailored to control the pore size and functionality of the resulting framework. These fluorinated MOFs could have applications in gas storage, separation, and catalysis.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Key Features Conferred by the Scaffold | Potential Applications |

|---|---|---|

| Liquid Crystals | Rod-like shape, polarity, fluorine-induced dielectric properties | Display technologies, optical switches |

| High-Performance Polymers | Thermal stability, chemical resistance, low moisture absorption | Electronics, aerospace components |

| Metal-Organic Frameworks (MOFs) | Tunable pore size and functionality, enhanced stability | Gas storage, chemical separations, catalysis |

| Functional Coatings | Hydrophobicity, UV resistance | Protective and self-cleaning surfaces |

Computational-Driven Drug Discovery and Material Design Efforts

Computational methods are becoming indispensable in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. For this compound, computational studies can accelerate its development in both medicine and materials science.

In drug discovery, molecular docking simulations can be used to predict the binding affinity of this compound and its virtual derivatives to the active sites of various enzymes and receptors. This in silico screening can help prioritize compounds for synthesis and biological testing. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure and reactivity of the molecule, providing insights into its potential interactions with biological targets. nih.gov

For materials design, computational modeling can predict the properties of polymers and liquid crystals derived from this compound. Molecular dynamics simulations can be used to study the self-assembly of these molecules and predict the resulting morphologies and phase behavior. This can guide the synthesis of materials with desired properties, such as specific liquid crystal phases or polymer chain packing.

The future of research in this area will likely involve a synergistic approach, combining computational predictions with experimental validation. This "digital-first" approach can significantly reduce the time and resources required to discover new drugs and materials based on the this compound scaffold.

常见问题

Q. What are the established synthetic routes for 3,4-Difluoro-5-hydroxybenzoic acid, and how can reaction parameters be optimized for improved yields?

The synthesis typically involves fluorination of hydroxybenzoic acid precursors. A common approach is direct fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in solvents such as acetonitrile at controlled temperatures (20–40°C) . For example, nitration followed by diazotization and hydrolysis has been reported for analogous compounds, achieving 70% yields when optimizing pH (e.g., maintaining pH 10–10.2 during diazotization) and using stepwise temperature control . Key optimizations include:

- Solvent selection : Polar aprotic solvents enhance fluorination efficiency.

- Catalyst use : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) can accelerate specific steps like esterification.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. Which analytical methods are most reliable for characterizing this compound, and what parameters should be prioritized?

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) to assess purity (>98%) .

- NMR Spectroscopy : ¹H and ¹⁹F NMR in DMSO-d₆ can resolve fluorine coupling patterns (e.g., J₃,4-F ≈ 12–15 Hz) and confirm substitution positions .

- HR-ESI-MS : Provides exact mass verification (e.g., [M-H]⁻ at m/z 190.0084 for C₇H₃F₂O₃) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretches) validate functional groups .

Advanced Research Questions

Q. How do fluorine substituents at the 3- and 4-positions influence the compound’s electronic properties and biological activity compared to other fluorinated benzoic acids?

The electron-withdrawing nature of fluorine increases the acidity of the phenolic -OH group (pKa ~2.5–3.0) and stabilizes the carboxylate anion, enhancing binding to metal ions or enzymes like cyclooxygenase (COX) . Compared to 3,5-difluoro analogs, the 3,4-difluoro configuration introduces ortho/para electronic effects, altering π-stacking interactions in biological systems. For example, reduced steric hindrance at the 5-hydroxy position may improve solubility and bioavailability .

Q. How can researchers resolve contradictions in reported synthetic yields or unexpected byproducts during fluorination?

Discrepancies often arise from:

- Fluorinating agent reactivity : Selectfluor generates fewer electrophilic byproducts than NFSI in aqueous conditions .

- Temperature control : Exothermic fluorination requires precise cooling (−10°C to 0°C) to minimize side reactions.

- Stepwise monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation.

Systematic DOE (Design of Experiments) can identify critical parameters. For example, a 2020 study achieved 70% yield by optimizing nitration time (4–6 hr) and HCl concentration during hydrolysis .

Q. What are the challenges in scaling up lab-scale syntheses of this compound, and how can they be mitigated?

- Batch vs. flow chemistry : Continuous flow reactors improve heat dissipation and mixing for exothermic steps like fluorination .

- Byproduct management : Neutralizing acidic waste with NaHCO₃ reduces corrosion risks.

- Cost-effective fluorination : Reagent recycling (e.g., recovering unreacted Selectfluor) lowers production costs.

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。